molecular formula C16H19NO3 B2925553 N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1428350-57-5

N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide

Cat. No. B2925553
CAS RN: 1428350-57-5
M. Wt: 273.332
InChI Key: QUYVAHHMHJRKSG-UHFFFAOYSA-N
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Description

“N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzamide group, which is a carboxamide derived from benzoic acid.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring and the attachment of the benzamide group. Furan rings can be synthesized through various methods, including the cyclodehydration of 1,4-diketones . The benzamide group could potentially be introduced through a reaction with benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring and benzamide group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Furans are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . The benzamide group could also participate in various reactions, particularly those involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar furan ring and benzamide group could impact its solubility .

Scientific Research Applications

Furan Derivatives from Biomass

Phase Modifiers in Production of Hydroxymethylfurfural (HMF) A study developed a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), highlighting the potential of furan derivatives as substitutes for petroleum-based building blocks in plastics and fine chemicals. This process emphasizes the use of phase modifiers to achieve high yields and selectivity, presenting a viable pathway for producing furan-based chemicals from renewable resources (Román‐Leshkov, Chheda, & Dumesic, 2006).

Catalytic Reduction of Biomass-Derived Furanic Compounds Another significant application involves the catalytic reduction of furanic compounds like furfural and HMF into valuable chemicals. This research underscores the versatility of furanic compounds, capable of undergoing various reactions to produce a wide range of chemicals, thus supporting their role in the biorefinery industry (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis and Analysis of Furan Derivatives

Analysis, Synthesis, and Biosynthesis of 2,5-Dimethyl-4-hydroxy-2H-furan-3-one Research on the key flavor constituent, 2,5-dimethyl-4-hydroxy-2H-furan-3-one, and its derivatives, provides insights into the analytical and organic methods for their synthesis and potential for biotechnological production. This reflects the importance of furan derivatives in food aroma and their natural occurrence in various forms (Zabetakis, Gramshaw, & Robinson, 1999).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it’s handled .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-3-4-12(2)14(9-11)16(19)17-7-5-15(18)13-6-8-20-10-13/h3-4,6,8-10,15,18H,5,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYVAHHMHJRKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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